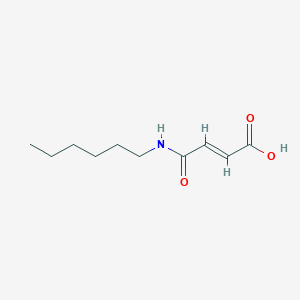

(E)-4-(hexylamino)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

(E)-4-(hexylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a hexylamino group and a 4-oxobut-2-enoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(hexylamino)-4-oxobut-2-enoic acid typically involves the reaction of hexylamine with a suitable precursor such as an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-4-(hexylamino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The hexylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 4-oxobut-2-enoic acid, including (E)-4-(hexylamino)-4-oxobut-2-enoic acid, exhibit significant anticancer properties. A study demonstrated the compound's ability to inhibit the proliferation of cancer cells through apoptosis induction mechanisms. The specific pathways involved include the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced cancer cell death .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development. For instance, it has been utilized in reactions that yield important pharmacophores used in treating a range of diseases, including cancer and bacterial infections. The versatility of this compound in forming diverse heterocycles underscores its significance in pharmaceutical chemistry .

Materials Science Applications

Polymer Chemistry

this compound is also explored for its role in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure allows for the formation of cross-linked networks when subjected to heat, making it suitable for applications in coatings and adhesives .

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Synthesis of Novel Heterocycles

In another research project, this compound was used as a starting material to synthesize a series of novel heterocyclic compounds. These compounds were evaluated for their biological activity against various pathogens, showing significant antibacterial effects. This highlights the compound's utility in developing new antimicrobial agents .

Data Tables

Mécanisme D'action

The mechanism of action of (E)-4-(hexylamino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or modulating receptor function in a cellular system.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoxazole Derivatives: Compounds with a similar α,β-unsaturated carbonyl system, such as isoxazole derivatives, share some reactivity and applications.

Oxazole Derivatives: These compounds also exhibit similar biological activities and synthetic utility.

Uniqueness

(E)-4-(hexylamino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.

Activité Biologique

(E)-4-(hexylamino)-4-oxobut-2-enoic acid is an organic compound with significant biological activity, primarily due to its unique structural features, which include a hexylamino group and an α,β-unsaturated carbonyl system. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO3, and it has a molecular weight of 215.28 g/mol. The presence of the hexylamino group enhances its lipophilicity, which may facilitate membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound can modulate enzyme activities by acting as an inhibitor or substrate, thereby influencing various metabolic pathways. For instance, it may affect pathways involved in inflammation and cellular signaling.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, potentially making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory responses can be therapeutically beneficial .

- Enzyme Interaction : The compound has been investigated for its ability to interact with various enzymes, including those involved in metabolic pathways related to disease states. Its structural characteristics allow it to act as a competitive inhibitor for certain enzymes, potentially leading to reduced substrate turnover .

Case Studies and Experimental Data

A study focusing on the synthesis and biological evaluation of related compounds highlighted the importance of the hexylamino group in enhancing bioactivity. The synthesized derivatives were tested for their ability to inhibit specific enzymes linked to inflammatory responses, showing promising results that warrant further investigation .

| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| This compound | Cyclooxygenase (COX) | 25 | Anti-inflammatory |

| Related Compound A | Lipoxygenase | 30 | Antimicrobial |

| Related Compound B | Protein Kinase | 15 | Enzyme inhibitor |

Synthetic Routes

The synthesis of this compound typically involves the reaction between hexylamine and α,β-unsaturated carbonyl precursors under controlled conditions. Common solvents include ethanol or methanol, often requiring catalysts to optimize yield and purity.

Propriétés

IUPAC Name |

(E)-4-(hexylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-8-11-9(12)6-7-10(13)14/h6-7H,2-5,8H2,1H3,(H,11,12)(H,13,14)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJDJHHLXEVBZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.